molecular formula C16H17ClN4O3 B14868984 2-((5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride

2-((5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride

Cat. No.: B14868984
M. Wt: 348.78 g/mol
InChI Key: QZYPMNXDOHVAHK-UHFFFAOYSA-N
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Description

2-((5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structure, which includes a piperidine ring, an oxadiazole ring, and an isoindoline-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-((5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-((5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride is unique due to its combination of a piperidine ring, an oxadiazole ring, and an isoindoline-dione moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H17ClN4O3

Molecular Weight

348.78 g/mol

IUPAC Name

2-[(5-piperidin-4-yl-1,2,4-oxadiazol-3-yl)methyl]isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C16H16N4O3.ClH/c21-15-11-3-1-2-4-12(11)16(22)20(15)9-13-18-14(23-19-13)10-5-7-17-8-6-10;/h1-4,10,17H,5-9H2;1H

InChI Key

QZYPMNXDOHVAHK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC(=NO2)CN3C(=O)C4=CC=CC=C4C3=O.Cl

Origin of Product

United States

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